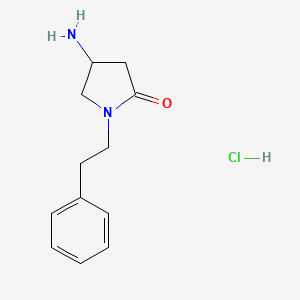
4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride
Overview
Description
4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C12H16N2O•HCl and a molecular weight of 240.73 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is a white crystalline solid and is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride typically involves the reaction of 4-Amino-1-phenethyl-pyrrolidin-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The general synthetic route can be summarized as follows:
Starting Materials: 4-Amino-1-phenethyl-pyrrolidin-2-one and hydrochloric acid.
Reaction Conditions: The reaction is conducted in an aqueous medium at a controlled temperature, usually around 25-30°C.
Purification: The product is purified through recrystallization to obtain the desired purity and crystalline form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and cost-effectiveness. Key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction is continuously monitored for temperature, pH, and concentration to ensure consistency.
Purification and Packaging: The final product is purified, dried, and packaged under sterile conditions to maintain its stability and quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation Products: Oxo derivatives with altered functional groups.
Reduction Products: Reduced forms with additional hydrogen atoms.
Substitution Products: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-phenethyl-pyrrolidin-2-one: The parent compound without the hydrochloride group.
4-Amino-1-phenethyl-pyrrolidin-2-one acetate: A similar compound with an acetate group instead of hydrochloride.
4-Amino-1-phenethyl-pyrrolidin-2-one sulfate: Another derivative with a sulfate group.
Uniqueness
4-Amino-1-phenethyl-pyrrolidin-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as increased solubility and stability in aqueous solutions. This makes it particularly valuable in biochemical research and industrial applications .
Properties
IUPAC Name |
4-amino-1-(2-phenylethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11-8-12(15)14(9-11)7-6-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWGYXMYYGDGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















